1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride
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Overview
Description
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a hydrochloride salt form of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentenone derivatives and pyridine derivatives, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5H,6H,7H-cyclopenta[b]pyridin-3-ol
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
Uniqueness
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2503208-72-6 |
---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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